11-epi-Prostaglandin F2alpha

FP receptor pharmacology smooth muscle contraction ocular physiology

11-epi-PGF2α stereoisomer impurity can confound PGF2α bioanalysis, skewing lipidomic datasets and biomarker validation when incorrect reference standards are used. This ≥98% purity reference standard is the exact 11β-epimer of PGF2α, enzymatically derived from PGD2 via AKR1C3, and is the definitive analyte for mast cell activation and allergic inflammation studies. • Definitive PGD2 pathway biomarker: urinary 11β-PGF2α increases ~3-fold upon allergen challenge (54 to ~160 ng/mmol creatinine) in asthmatics. • Pharmacologically distinct: EC50 = 0.045 µM at FP receptor in cat iris sphincter; contracts human bronchial smooth muscle via TP receptors (0.1-30 µM). • AKR1C3-specific FP signaling: induces ERK/CREB phosphorylation and Slug expression in MCF-FP breast cancer cells (0.1-1 µM), not recapitulated by PGF2α. • Formulated for immediate use: soluble in DMF, DMSO, ethanol (100 mg/mL) and PBS pH 7.2 (10 mg/mL); shipped with blue ice or ambient.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 38432-87-0
Cat. No. B031454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-epi-Prostaglandin F2alpha
CAS38432-87-0
Synonyms9alpha,11beta PGF2
9alpha,11beta-PGF2
alpha, PGF2
Dinoprost
Enzaprost F
Estrofan
F2 alpha, Prostaglandin
F2alpha, Prostaglandin
PGF2
PGF2 alpha
PGF2alpha
Prostaglandin F2
Prostaglandin F2 alpha
Prostaglandin F2alpha
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1
InChIKeyPXGPLTODNUVGFL-ZWAKLXPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

11-epi-Prostaglandin F2alpha: Stereochemistry and Research Overview


11-epi-Prostaglandin F2alpha (CAS 38432-87-0), also designated as 11β-PGF2α or 9α,11β-PGF2α, is the 11-epimer of prostaglandin F2α (PGF2α) and represents a stereoisomer distinguished by the β-orientation of the hydroxyl group at the C11 position of the cyclopentane ring [1]. This stereochemical configuration fundamentally defines the compound's molecular identity and distinguishes it from its α-oriented epimer, PGF2α. The compound is endogenously produced as the primary plasma metabolite of prostaglandin D2 (PGD2), formed via NADPH-dependent aldo-keto reductase (prostaglandin F synthase) activity, particularly in liver and lung tissues . As a human metabolite with documented bioactivity across multiple receptor systems, 11-epi-PGF2α is supplied commercially as a research-grade analytical standard and bioactive small molecule, typically offered at ≥98% purity with solubility profiles supporting formulation in DMF, DMSO, ethanol, and PBS .

Stereochemical Identity 11β‑epimer of prostaglandin F2α with C11 β‑orientation
Metabolic Origin Primary plasma metabolite of PGD2 via NADPH‑dependent reductase
Research Provisioning High‑purity analytical standard and bioactive probe for pathway studies

Why Stereoisomer Identity Matters vs. PGF2α


The procurement of 11-epi-Prostaglandin F2alpha versus its stereoisomer PGF2α, or other F-series prostaglandin analogs, cannot be treated as interchangeable due to fundamental differences in metabolic origin, receptor pharmacology, and biological pathway assignment. PGF2α is biosynthesized directly from PGH2 via PGF synthase or from PGE2 via 9-ketoreductase, whereas 11β-PGF2α is exclusively derived from PGD2 catabolism, thereby serving as a distinct and specific in vivo biomarker for PGD2-related pathways and mast cell activation events [1]. Critically, the C11 stereochemistry alters functional activity: while both compounds signal through FP receptors, their relative potencies and downstream signaling outcomes diverge in a tissue-specific and context-dependent manner. For instance, 11β-PGF2α has been shown to induce contraction of isolated cat iris sphincter with an EC50 of 0.045 µM, a functional readout that cannot be assumed equivalent for PGF2α in the same system . Furthermore, 11β-PGF2α is synthesized via a distinct enzymatic route catalyzed by AKR1C3, which produces FP receptor ligands that activate carcinoma cell survival pathways, including ERK/CREB phosphorylation and Slug induction—functional consequences not equivalently recapitulated by PGF2α in the same cellular models [2]. These distinctions in biosynthesis, biomarker specificity, and functional pharmacology preclude generic substitution in research applications requiring precise molecular definition.

Metabolic Biomarker Divergence
11β‑PGF2α is a specific PGD2 metabolite; PGF2α is PGD2‑independent. Interchanging may obscure mast‑cell activation readouts and pathway assignment.
Receptor Pharmacology Shift
C11 stereochemistry alters FP receptor potency and tissue‑specific signaling. Reported contractile and kinase responses may not transfer between epimers.
Enzymatic Synthesis Disconnect
AKR1C3 produces 11β‑PGF2α with distinct cancer‑cell signaling outcomes; PGF2α relies on AKR1B1. Functional profiles are not equivalent in AKR1C3‑expressing models.

Key Comparative Evidence for Research Decisions


FP Receptor Contraction in Ocular Tissue

In isolated cat iris sphincter tissue, which endogenously expresses high levels of PGF2α (FP) receptors, 11β-Prostaglandin F2α (11-epi-PGF2α) induces contraction with an EC50 value of 0.045 µM . This functional potency measurement provides a quantitative benchmark for FP receptor-mediated contractile activity in this tissue system. While direct head-to-head EC50 data for PGF2α in this exact same assay system were not located in the available literature, the reported EC50 of 0.045 µM for 11β-PGF2α establishes a reference value for FP receptor-mediated contraction in cat iris sphincter that can be compared across experimental systems.

FP Contraction EC₅₀
Data to verify
EC₅₀ = 0.045 µM
Supports FP receptor functional assay calibration in ocular smooth muscle
Isolated cat iris sphincter; comparator PGF2α EC₅₀ unavailable in identical system
FP receptor pharmacology smooth muscle contraction ocular physiology

Bronchial Smooth Muscle Activity and Receptor Context

11β-Prostaglandin F2α induces contraction of isolated human bronchial smooth muscle when applied at concentrations ranging from 0.1 to 30 µM . This defined concentration-response range provides a practical framework for experimental design in airway physiology studies. Notably, in human bronchial smooth muscle preparations, the contractile effects of both PGF2α and 11β-PGF2α have been reported to be mediated predominantly via TP receptors rather than FP receptors , indicating that the compound's functional activity in this tissue is contingent upon receptor expression context.

Bronchial Contraction
Class-level inference
0.1 – 30 µM contraction range
Informs airway experimental design; receptor context is TP‑ rather than FP‑dependent
Human bronchial smooth muscle; requires tissue‑specific TP/FP profiling
airway physiology asthma research respiratory pharmacology

Platelet Aggregation Inhibition Profile

11β-Prostaglandin F2α inhibits ADP- or thrombin-induced human platelet aggregation at concentrations ranging from 0.14 to 2.8 µM [1]. This inhibitory activity provides a functional readout relevant to hemostasis and thrombosis research. The defined concentration range enables reproducible experimental protocols and cross-study comparison of anti-aggregatory effects.

Platelet Aggregation
Reported
0.14 – 2.8 µM inhibitory range
Provides reference range for hemostasis and thrombosis research
ADP/thrombin‑induced human platelets; cross‑study comparison enabled
platelet biology cardiovascular research thrombosis studies

FP Receptor Signaling in Breast Cancer Models

In MCF-7 breast cancer cells engineered to stably express the FP receptor (MCF-FP), treatment with 11β-Prostaglandin F2α at concentrations of 0.1 and 1 µM induces phosphorylation of ERK and CREB, leading to increased Slug expression and decreased chemosensitivity compared to parental control cells . The stereoisomer PGF2α and its metabolizing enzyme AKR1B1 were examined in parallel, establishing that 11β-PGF2α is the specific product of AKR1C3 catalysis and mediates distinct FP receptor-dependent signaling outcomes [1]. This functional differentiation is enzymatically determined: AKR1C3 produces 11β-PGF2α as an FP receptor ligand whose activation promotes carcinoma cell survival, whereas the AKR1B1/PGF2α axis represents a distinct metabolic and signaling pathway .

FP Signaling in Cancer
Head-to-head
11β‑PGF2α: ERK/CREB phosphorylation, Slug ↑, chemosensitivity ↓ PGF2α: distinct AKR1B1‑dependent profile
Demonstrates stereoisomer‑specific signaling in MCF‑7 breast cancer models
MCF‑FP cells; AKR1C3 vs AKR1B1 enzymatic origin defines pathway divergence
breast cancer research FP receptor signaling cancer cell biology

CRTH2 Agonism and Allergic Inflammation Biomarker

Both 9α,11β-PGF2 (11-epi-PGF2α) and its stereoisomer PGF2α act as agonists of the chemoattractant receptor CRTH2, which is expressed on Th2 cells, eosinophils, and basophils and mediates allergic inflammatory responses [1]. However, the two stereoisomers are produced via distinct biosynthetic routes: 9α,11β-PGF2 is a major PGD2 metabolite generated in vivo following allergen challenge, whereas PGF2α is produced independently of PGD synthase [2]. This metabolic divergence has significant implications for CRTH2 signaling in physiological contexts with or without concurrent PGD2 production. In allergic asthma, urinary excretion of 11β-PGF2α increases approximately 3-fold upon allergen-induced bronchoconstriction (from baseline ~54 ng/mmol creatinine), establishing this stereoisomer as a specific in vivo biomarker of PGD2 pathway activation [3].

CRTH2 / Biomarker
Head-to-head
11β‑PGF2α: PGD2‑derived, ~3‑fold urinary increase post‑allergen PGF2α: PGD2‑independent, distinct regulatory control
Establishes pathway‑specific biomarker for PGD2‑mediated allergic inflammation research
Human urinary excretion; baseline ~54 ng/mmol creatinine; allergen challenge model
allergic inflammation CRTH2 receptor eosinophil biology

Analytical Purity and Formulation Specifications

Commercial supplies of 11-epi-Prostaglandin F2α are standardized to ≥98% purity, with validated solubility profiles including DMF (100 mg/mL), DMSO (100 mg/mL), ethanol (100 mg/mL), and PBS pH 7.2 (10 mg/mL) . Recommended storage conditions are -20°C for long-term stability. Deuterated analogs (e.g., 11β-Prostaglandin F2α-d4, CAS 1240398-18-8; 11β-Prostaglandin F2α-d9) are available as internal standards for GC-MS or LC-MS quantification . These specifications enable reproducible experimental protocols and accurate quantitative analysis across lipid mediator research applications.

Purity & Formulation
Specification review
≥98% purity; DMF, DMSO, ethanol (100 mg/mL), PBS (10 mg/mL)
Defines analytical reference standard quality and solvent compatibility
Deuterated analogs (d4, d9) available for LC‑MS internal standardization
analytical chemistry lipidomics assay standardization

Primary Research Applications


PGD2 Pathway Biomarker in Asthma and Allergy

11β-PGF2α serves as the primary plasma metabolite of PGD2 and a specific urinary biomarker of mast cell activation and PGD2 pathway engagement. In asthmatic subjects, urinary 11β-PGF2α increases approximately 3-fold upon allergen-induced bronchoconstriction, from a baseline of ~54 ng/mmol creatinine [1]. This quantified in vivo response establishes 11-epi-PGF2α as a pathway-specific analyte for monitoring PGD2-mediated allergic inflammation, distinguishable from PGF2α which is produced via PGD2-independent routes [2]. Deuterated internal standards (11β-PGF2α-d4, 11β-PGF2α-d9) enable precise LC-MS/MS quantification in biological matrices, supporting asthma research, mast cell activation syndrome studies, and allergic inflammation biomarker development .

FP Receptor Pharmacology and Smooth Muscle Assays

In isolated cat iris sphincter, 11β-PGF2α induces FP receptor-mediated contraction with an EC50 of 0.045 µM [1], providing a quantitative benchmark for FP receptor functional assays. In human bronchial smooth muscle, the compound induces contraction at concentrations of 0.1–30 µM, though this effect is mediated via TP receptors rather than FP receptors [2], highlighting the importance of tissue-specific receptor expression profiling. These defined potency ranges support reproducible experimental design in smooth muscle pharmacology and receptor selectivity studies.

Cancer Cell Signaling and AKR1C3 Pathway Studies

In breast cancer research, 11β-PGF2α is specifically produced by the enzyme AKR1C3 and activates FP receptor-mediated signaling cascades distinct from those driven by PGF2α (which is metabolized by AKR1B1) [1]. In MCF-7 breast cancer cells expressing FP receptors (MCF-FP), treatment with 11β-PGF2α at 0.1–1 µM induces ERK and CREB phosphorylation, increases Slug expression, and decreases chemosensitivity compared to parental controls [2]. This stereoisomer-specific signaling pathway makes 11-epi-PGF2α essential for studies investigating AKR1C3-dependent FP receptor activation and its role in carcinoma cell survival and therapeutic resistance .

Analytical Method Development and Lipidomics

With defined purity (≥98%) and validated solubility across four solvent systems (DMF 100 mg/mL, DMSO 100 mg/mL, ethanol 100 mg/mL, PBS pH 7.2 10 mg/mL), 11-epi-PGF2α is suitable as an analytical reference standard for lipid mediator profiling and eicosanoid pathway analysis [1]. Deuterated analogs (11β-PGF2α-d4 and 11β-PGF2α-d9) provide matched internal standards for quantitative LC-MS/MS and GC-MS methods, enabling precise measurement of endogenous 11β-PGF2α in plasma, urine, and tissue samples [2]. This analytical utility supports lipidomics workflows, biomarker validation studies, and prostanoid metabolism research requiring stereochemically defined reference materials.

Application
Selection Property
Validation Focus
PGD2 pathway research in allergic inflammation models
Stereochemical specificity as primary PGD2 metabolite
Urinary biomarker quantification and pathway mapping
FP receptor pharmacology and smooth muscle assays
Defined potency range and receptor context awareness
Tissue‑specific receptor profiling and assay calibration
Cancer cell signaling and AKR1C3 pathway studies
AKR1C3‑specific metabolite with distinct signaling outcomes
ERK/CREB phosphorylation and Slug expression endpoints
Analytical method development for lipid mediators
High‑purity reference with matched deuterated internal standards
LC‑MS/MS accuracy and matrix effect control

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